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Compound of Interest

Compound Name: 4-Ethoxybenzene-1,2-diamine

Cat. No.: B074564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of 4-Ethoxybenzene-1,2-diamine. This
document outlines the key analytical techniques, expected data, and experimental protocols
crucial for the unambiguous identification and characterization of this aromatic diamine.

Compound Identification

4-Ethoxybenzene-1,2-diamine is an aromatic organic compound containing an ethoxy group
and two adjacent amine functionalities on a benzene ring. Its fundamental properties are
summarized below.
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Property Value Reference
IUPAC Name 4-ethoxybenzene-1,2-diamine [1]

CAS Number 1197-37-1 [2]
Molecular Formula CsH12N20 [2]
Molecular Weight 152.19 g/mol [2]
Appearance Solid [2]

Melting Point 71.5°C

Boiling Point 295 °C

SMILES CCOclccc(N)c(N)cl [2]

InChi Key KLLREYQZEOLXHA-

UHFFFAOYSA-N

Synthesis Pathway

A common synthetic route to 4-Ethoxybenzene-1,2-diamine involves the reduction of a nitro-
substituted precursor. A plausible pathway starts from 2-nitro-4-ethoxyaniline.

( \ Reduction (e.g., H2, Ni) { )
J

Click to download full resolution via product page

Caption: Synthesis of 4-Ethoxybenzene-1,2-diamine.

Spectroscopic Data for Structure Elucidation

The structural confirmation of 4-Ethoxybenzene-1,2-diamine relies on a combination of
spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~6.6-6.8 m 3H Ar-H
~39-41 q 2H -O-CH2-CHs
~ 3.4 (broad s) s 4H -NH:z
~13-15 t 3H -O-CH2-CHs

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm

Assignment

~ 145 - 150 C-0
~135-140 C-NH:2
~115-125 Ar-CH
~63-67 -O-CH2-CHs
~14-16 -O-CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

3450 - 3250 Strong, Broad (doublet) N-H stretch (primary amine)
3050 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1520 - 1475 Strong Aromatic C=C stretch

1250 - 1200 Strong Aryl-O stretch (asymmetric)
1050 - 1000 Strong Aryl-O stretch (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

miz Relative Intensity Assighment

152 High [M]* (Molecular lon)
137 Moderate [M - CHs]*

124 High [M - C2Ha]*

108 Moderate [M - C2Hs0O + H]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxybenzene-1,2-diamine in
~0.7 mL of deuterated chloroform (CDCIs).
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e Instrumentation: A 500 MHz NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR.

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160
ppm).

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak (CDCls: & 7.26 ppm for 1H, & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 4-Ethoxybenzene-1,2-diamine with approximately 100-200
mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[3]

o The mixture should be a fine, homogeneous powder.[4]
o Transfer the powder to a pellet die.

o Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form
a thin, transparent pellet.[5]

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Record a background spectrum of a blank KBr pellet.[3]
o Place the sample pellet in the spectrometer's sample holder.
o Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source.[6]

» Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is
volatilized before ionization.[7]

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV).[6] This causes the molecules to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition and Processing: The detector records the abundance of each ion,
generating a mass spectrum which is a plot of relative intensity versus m/z.

Structure Elucidation Workflow and Data
Interpretation

The process of elucidating the structure of 4-Ethoxybenzene-1,2-diamine involves a logical
workflow, integrating data from all analytical techniques.
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Data Acquisition

Mass Spectrometry (IR Spectroscopy) (NMR (1H, 13C)

Data Interpretation

A \
(Determine Molecular Weight (152) and Fragmentation) (Identify Functional Groups (N-H, C-O, Ar-H, C»H)) Determine C-H Framework and Connectivity)

Proposed Structure:
4-Ethoxybenzene-1,2-diamine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure Elucidation of 4-Ethoxybenzene-1,2-diamine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074564+#structure-elucidation-of-4-ethoxybenzene-1-
2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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